3-Chloro-1-butyne
CAS No.: 21020-24-6
Cat. No.: VC3709917
Molecular Formula: C4H5Cl
Molecular Weight: 88.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21020-24-6 |
|---|---|
| Molecular Formula | C4H5Cl |
| Molecular Weight | 88.53 g/mol |
| IUPAC Name | 3-chlorobut-1-yne |
| Standard InChI | InChI=1S/C4H5Cl/c1-3-4(2)5/h1,4H,2H3 |
| Standard InChI Key | PZFBULOUMNPBFA-UHFFFAOYSA-N |
| SMILES | CC(C#C)Cl |
| Canonical SMILES | CC(C#C)Cl |
Introduction
Physical and Chemical Properties
Physical Properties
3-Chloro-1-butyne presents as a clear colorless liquid at room temperature and standard pressure. Its volatile nature is demonstrated by its high vapor pressure of 140.0 mmHg. This property necessitates careful handling in laboratory settings to prevent rapid evaporation. The physical state of this compound facilitates its use in liquid-phase reactions, making it convenient for various synthetic applications.
Table 1: Key Physical Properties of 3-Chloro-1-butyne
| Property | Value |
|---|---|
| Physical State | Clear colorless liquid |
| Molecular Weight | 88.53 g/mol |
| Vapor Pressure | 140.0 mmHg |
Chemical Structure and Identification
The chemical structure of 3-chloro-1-butyne features a linear carbon chain with a triple bond between the first and second carbon atoms, and a chlorine atom attached to the third carbon. The compound is officially identified through various systematic nomenclature systems and unique identifiers.
Table 2: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| IUPAC Name | 3-chlorobut-1-yne |
| CAS Number | 21020-24-6 |
| Molecular Formula | C4H5Cl |
| InChI | InChI=1S/C4H5Cl/c1-3-4(2)5/h1,4H,2H3 |
| InChI Key | PZFBULOUMNPBFA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C#C)Cl |
| DSSTOX Substance ID | DTXSID70871320 |
The structural configuration of 3-chloro-1-butyne positions the chlorine atom as a good leaving group, which contributes significantly to its chemical reactivity, particularly in nucleophilic substitution reactions.
Chemical Properties
The chemical properties of 3-chloro-1-butyne are primarily defined by the reactivity of its functional groups. The carbon-carbon triple bond serves as an electron-rich center that can undergo addition reactions with electrophiles. Simultaneously, the carbon-chlorine bond can participate in substitution reactions with nucleophiles. This dual reactivity pattern makes the compound versatile in organic synthesis applications.
The terminal alkyne group (-C≡C-H) possesses acidic character due to the relatively high s-character of the sp-hybridized carbon, allowing it to be deprotonated by strong bases. This property enables the formation of acetylide anions, which can serve as nucleophiles in further reactions.
Synthesis and Preparation Methods
Laboratory Synthesis
The laboratory preparation of 3-chloro-1-butyne can be achieved through several synthetic routes. One common method involves the reaction of propargyl alcohol with thionyl chloride in dichloromethane as a solvent. This reaction proceeds under mild conditions and yields 3-chloro-1-butyne through a substitution mechanism where the hydroxyl group is replaced by chlorine.
The reaction can be represented as:
Propargyl alcohol + SOCl2 → 3-Chloro-1-butyne + SO2 + HCl
This synthetic approach is favored in laboratory settings due to its relatively straightforward procedure and the accessibility of the starting materials. The reaction conditions typically involve controlled temperatures to manage the exothermic nature of the reaction and to minimize side product formation.
Industrial Production
On an industrial scale, 3-chloro-1-butyne is commonly produced through the chlorination of 1-butyne. This process involves the addition of chlorine gas to 1-butyne in the presence of catalysts such as iron(III) chloride. The reaction requires careful control of stoichiometry and reaction conditions to prevent over-chlorination and to ensure selectivity for the desired product.
The industrial production method can be represented as:
1-Butyne + Cl2 → 3-Chloro-1-butyne
The use of appropriate catalysts and reaction conditions is critical for achieving high yields and product purity in industrial settings. The reaction is typically conducted in specialized equipment designed to handle chlorine gas safely and to maintain the required reaction parameters.
Chemical Reactivity
Substitution Reactions
The chlorine atom in 3-chloro-1-butyne can be displaced by various nucleophiles in substitution reactions. Common nucleophiles include hydroxide ions, alkoxides, amines, and thiolates. These reactions typically follow an SN2 mechanism, where the nucleophile attacks the carbon bearing the chlorine atom, resulting in the displacement of chloride ion.
For example, the reaction with sodium hydroxide in aqueous or alcoholic solution leads to the formation of 3-hydroxy-1-butyne:
3-Chloro-1-butyne + NaOH → 3-Hydroxy-1-butyne + NaCl
This type of transformation is valuable in synthetic organic chemistry for introducing various functional groups at the 3-position of the butyne skeleton.
Addition Reactions
The carbon-carbon triple bond in 3-chloro-1-butyne can undergo addition reactions with electrophiles such as halogens, hydrogen halides, and other electrophilic species. These additions can occur in a stepwise manner, often leading to the formation of di-substituted alkenes.
For instance, the reaction with bromine in carbon tetrachloride results in the addition of two bromine atoms to the triple bond:
3-Chloro-1-butyne + Br2 → 3-Chloro-1,2-dibromobutene
Addition reactions allow for the functionalization of the alkyne moiety, creating more complex structures with additional reactive sites.
Oxidation and Reduction Reactions
3-Chloro-1-butyne can be subjected to oxidation reactions using reagents such as potassium permanganate or ozone. These reactions typically lead to the cleavage of the carbon-carbon triple bond, resulting in the formation of carbonyl compounds. For example, oxidation can yield 3-chlorobutanal among other products.
Reduction reactions, on the other hand, can convert the triple bond to a double bond or a single bond, depending on the conditions and reagents used. Hydrogenation using hydrogen gas in the presence of a palladium catalyst typically leads to the formation of 3-chloro-1-butene:
3-Chloro-1-butyne + H2 → 3-Chloro-1-butene
Further reduction can yield 3-chlorobutane. These transformations highlight the versatility of 3-chloro-1-butyne as a synthetic intermediate.
Applications in Scientific Research
Organic Synthesis Applications
3-Chloro-1-butyne serves as a valuable building block in organic synthesis due to its dual functionality. The presence of both a carbon-carbon triple bond and a chlorine leaving group allows for sequential transformations, enabling the construction of more complex molecular architectures.
This compound is particularly useful in the synthesis of functionalized alkynes, which are important intermediates in the preparation of natural products, pharmaceuticals, and materials. The ability to selectively modify either the triple bond or the chlorine-bearing carbon allows for diverse synthetic pathways.
For example, in the synthesis of benzo[b]pyrano[2,3-i]xanthen-6-ones, 3-chloro-1-butyne can be employed in alkylation reactions followed by Claisen rearrangement. This synthetic approach demonstrates its utility in creating biologically relevant compounds with potential therapeutic applications.
Biological Research
In biological research, 3-chloro-1-butyne has been utilized in studies involving enzyme inhibition. The alkyne functional group can interact with specific enzymes, particularly those sensitive to acetylenic compounds. This property makes it valuable for investigating enzyme mechanisms and for developing potential enzyme inhibitors for therapeutic purposes.
Research has shown that compounds containing the alkyne moiety can form covalent bonds with certain amino acid residues in enzyme active sites, leading to irreversible inhibition. This mechanism has been exploited in the design of pharmaceuticals targeting specific enzymes involved in disease processes.
Pharmaceutical Development
The pharmaceutical applications of 3-chloro-1-butyne primarily focus on its potential as an enzyme inhibitor. The compound's reactivity allows it to bind effectively to active sites of enzymes, thereby blocking their activity. This property has spurred research into its use as a lead compound for drug development.
Studies have demonstrated that derivatives of 3-chloro-1-butyne can inhibit specific enzymes involved in metabolic pathways. By binding to the active site, these compounds prevent substrate access, showcasing their potential as therapeutic agents for metabolic disorders.
Biological Activity
Mechanisms of Biological Action
3-Chloro-1-butyne exhibits biological activity through various mechanisms. Its structure allows it to interact with biological macromolecules, particularly proteins containing nucleophilic residues. The triple bond and the chlorine atom contribute to its reactivity with biological targets.
In cellular environments, this compound can interfere with metabolic processes by binding to enzymes involved in crucial biochemical pathways. The alkyne group can form covalent bonds with nucleophilic amino acid residues in enzyme active sites, leading to enzyme inhibition. Additionally, the chlorine atom can participate in hydrogen bonding and other non-covalent interactions with protein residues, further enhancing its binding affinity.
Antitumor Activity
Research has indicated that derivatives of 3-chloro-1-butyne demonstrate potential antitumor activity. These derivatives can inhibit tumor growth by interfering with cellular pathways involved in cancer cell proliferation. Specifically, some modifications of the compound have been shown to affect the hypoxia-inducible factor (HIF) pathway, which is crucial for tumor survival under low oxygen conditions.
Studies focused on synthesizing compounds derived from 3-chloro-1-butyne have demonstrated significant cytotoxicity against various cancer cell lines. These derivatives were tested for their ability to inhibit HIF transcription, which is essential for tumor adaptation to hypoxic environments. Results indicated that certain derivatives could reduce HIF-1α levels in a dose-dependent manner, suggesting their potential as anticancer agents.
Mutagenicity
3-Chloro-1-butyne has been listed among chemicals with established mutagenic properties. Research suggests that its structure may contribute to DNA damage, leading to potential carcinogenic effects. In a comprehensive mutagenicity assessment involving 346 chemicals, this compound was identified as a mutagenic agent based on its ability to induce genetic mutations in bacterial assays.
Table 3: Biological Activity Profile
| Biological Property | Observation |
|---|---|
| Antitumor Activity | Inhibits HIF transcription |
| Mutagenicity | Positive in bacterial assays |
| Enzyme Inhibition | Binds to active sites, blocking substrate access |
The mutagenicity of 3-chloro-1-butyne raises concerns about its safety in various applications and highlights the importance of appropriate handling procedures to minimize exposure.
Comparison with Similar Compounds
3-Chloro-1-butyne shares structural similarities with several related compounds, but its unique combination of functional groups confers distinct reactivity patterns. A comparison with similar compounds helps to highlight its specific characteristics and applications.
Table 4: Comparison of 3-Chloro-1-butyne with Related Compounds
| Compound | Structure | Key Difference | Reactivity Comparison |
|---|---|---|---|
| 3-Chloro-1-butene | C4H7Cl | Double bond instead of triple bond | Less reactive in addition reactions |
| 3-Bromo-1-butyne | C4H5Br | Bromine instead of chlorine | Better leaving group, more reactive in substitution |
| 1-Butyne | C4H6 | Lacks chlorine atom | Less reactive in substitution reactions |
3-Chloro-1-butyne is unique due to the presence of both a chlorine atom and a triple bond, which confer distinct reactivity patterns. This combination allows for a wide range of chemical transformations, making it a valuable compound in organic synthesis and research. The chlorine atom provides a good leaving group for substitution reactions, while the triple bond offers a site for addition reactions.
In contrast, 3-chloro-1-butene, which contains a double bond instead of a triple bond, exhibits lower reactivity in addition reactions due to the decreased electron density in the π bond. 3-Bromo-1-butyne, with a bromine atom instead of chlorine, possesses a better leaving group, making it more reactive in substitution reactions but potentially less stable. 1-Butyne, lacking the chlorine substituent, shows reduced reactivity in substitution reactions but may participate more readily in addition reactions due to decreased steric hindrance.
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